molecular formula C22H25N3O6S2 B2375348 (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 895453-52-8

(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2375348
CAS No.: 895453-52-8
M. Wt: 491.58
InChI Key: LHMXJIPTBJKILE-FCQUAONHSA-N
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Description

(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a benzo[d]thiazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl and methoxy groups: These groups can be introduced via alkylation and methylation reactions, respectively.

    Formation of the ylidene linkage: This involves the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone.

    Attachment of the morpholinosulfonyl group: This step typically involves the reaction of the intermediate with morpholine and a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the ylidene linkage or other reducible groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, or other oxidized derivatives.

    Reduction: Reduced forms of the ylidene linkage or other functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions of benzo[d]thiazole derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole core may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
  • 3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate
  • 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinosulfonyl group distinguishes it from other benzo[d]thiazole derivatives, potentially enhancing its solubility and bioavailability.

Properties

IUPAC Name

N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S2/c1-4-25-17-13-18(29-2)19(30-3)14-20(17)32-22(25)23-21(26)15-5-7-16(8-6-15)33(27,28)24-9-11-31-12-10-24/h5-8,13-14H,4,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMXJIPTBJKILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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